molecular formula C13H12O2S B093445 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid CAS No. 18210-38-3

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid

Cat. No. B093445
CAS RN: 18210-38-3
M. Wt: 232.3 g/mol
InChI Key: HULPUUKNFULTMO-UHFFFAOYSA-N
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Description

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 832737-68-5 . It has a molecular weight of 233.31 . The InChI code for this compound is 1S/C13H13O2S/c1-8-3-5-10 (6-4-8)12-9 (2)7-11 (16-12)13 (14)15/h3-7,16H,1-2H3, (H,14,15) .


Synthesis Analysis

The synthesis of thiophene derivatives like 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid consists of a thiophene ring substituted with a carboxylic acid group and two methylphenyl groups . The InChI key for this compound is URWDRWNJAFFLGL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid is a solid at room temperature . The compound should be stored at a temperature between 28°C .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Anti-Inflammatory Agents

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid has potential applications in the synthesis of anti-inflammatory agents. Its structural similarity to known anti-inflammatory compounds suggests it could be a precursor in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). This application leverages the compound’s carboxylic acid group, which can be modified to produce derivatives with potential biological activity .

Materials Science: Organic Semiconductor Synthesis

In materials science, this compound could be used to synthesize organic semiconductors. Thiophene derivatives are known for their conductive properties, making them suitable for use in organic thin-film transistors (OTFTs) and organic photovoltaic cells (OPVs). The methyl groups may enhance the material’s solubility and processability .

Environmental Science: Development of Sensing Materials

The thiophene moiety in 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid is often utilized in the development of chemosensors. These sensors can detect environmental pollutants or toxic substances. The compound’s ability to form stable complexes with metals can be exploited in designing selective sensors for heavy metals in water sources .

Analytical Chemistry: Chromatographic Analysis

This compound can serve as a standard or reference material in chromatographic analysis techniques. Its unique structure allows it to be used in the calibration of equipment and in the development of new analytical methods for the detection and quantification of thiophene derivatives in various samples .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid could be investigated as an enzyme inhibitor. Its structure could interact with active sites of certain enzymes, potentially leading to the development of inhibitors that can regulate metabolic pathways or treat diseases where enzyme activity is a factor .

Pharmacology: Drug Design and Discovery

The pharmacological application of this compound lies in its potential as a building block in drug design. Its core structure can be modified to create new molecules with desired pharmacokinetic and pharmacodynamic properties. It could be particularly useful in the design of drugs targeting central nervous system disorders or metabolic diseases .

properties

IUPAC Name

4-methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-8-3-5-10(6-4-8)12-9(2)7-11(16-12)13(14)15/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULPUUKNFULTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(S2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211612
Record name 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid

CAS RN

832737-68-5
Record name 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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